molecular formula C20H24ClNO2 B4177895 4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide

4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide

Cat. No. B4177895
M. Wt: 345.9 g/mol
InChI Key: BVISZUCXZDGHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide, also known as A-796260, is a selective cannabinoid receptor type 1 (CB1) antagonist. It was first synthesized in 2005 by Abbott Laboratories as a potential treatment for obesity and metabolic disorders. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide acts as a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. CB1 receptors play a critical role in the regulation of appetite, pain, mood, and memory. By blocking the activity of CB1 receptors, 4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide can modulate these physiological processes.
Biochemical and Physiological Effects
4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. In addition, it has been shown to reduce anxiety-like behaviors in animal models of anxiety and depression. 4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide is its selectivity for the CB1 receptor. This makes it a valuable tool for studying the physiological and biochemical effects of CB1 receptor blockade. However, one of the limitations of 4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide is its relatively low potency compared to other CB1 receptor antagonists.

Future Directions

There are several future directions for the study of 4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide. One potential direction is the development of more potent CB1 receptor antagonists based on the structure of 4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide. Another potential direction is the study of the long-term effects of CB1 receptor blockade on physiological processes such as appetite, mood, and memory. Finally, the potential therapeutic applications of 4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide in the treatment of neurological and psychiatric disorders warrant further investigation.

Scientific Research Applications

4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential as a treatment for anxiety, depression, schizophrenia, and drug addiction. In addition, 4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide has been studied for its potential use in the treatment of obesity and metabolic disorders.

properties

IUPAC Name

4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO2/c1-14-12-18(13-15(2)20(14)21)24-11-7-10-19(23)22-16(3)17-8-5-4-6-9-17/h4-6,8-9,12-13,16H,7,10-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVISZUCXZDGHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide
Reactant of Route 3
Reactant of Route 3
4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide
Reactant of Route 4
Reactant of Route 4
4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide
Reactant of Route 5
4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide
Reactant of Route 6
Reactant of Route 6
4-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.